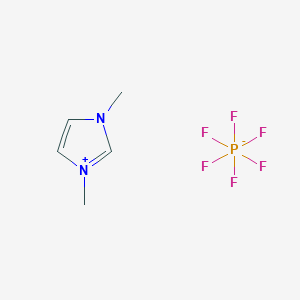

1,3-Dimethylimidazolium hexafluorophosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Dimethylimidazolium hexafluorophosphate: is an ionic liquid with the molecular formula C5H9F6N2P . It is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various organic solvents. These characteristics make it a valuable compound in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: 1,3-Dimethylimidazolium hexafluorophosphate can be synthesized through a reaction between 1,3-dimethylimidazole and hexafluorophosphoric acid. The reaction typically involves the following steps:

Preparation of 1,3-Dimethylimidazole: This compound is synthesized by methylating imidazole with methyl iodide in the presence of a base such as potassium carbonate.

Formation of this compound: The 1,3-dimethylimidazole is then reacted with hexafluorophosphoric acid to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 1,3-Dimethylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the hexafluorophosphate anion is replaced by other nucleophiles.

Complex Formation: It can form complexes with various metal ions, which can be used in catalysis and other applications.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.

Reaction Conditions: These reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide at room temperature or slightly elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with chloride ions would yield 1,3-dimethylimidazolium chloride .

科学研究应用

Properties of 1,3-Dimethylimidazolium Hexafluorophosphate

Before delving into its applications, it is essential to understand the key properties that make [MMIM][PF6] suitable for various uses:

- High Ionic Conductivity : This property enables its application in electrochemical systems, enhancing the performance of batteries and fuel cells.

- Thermal Stability : [MMIM][PF6] remains stable at elevated temperatures, making it suitable for high-temperature reactions.

- Low Vapor Pressure : This characteristic reduces evaporation losses and enhances safety in laboratory settings.

- Non-Volatile and Non-Flammable : These features make it safer to handle compared to traditional organic solvents.

Electrochemistry

This compound is widely used in electrochemical applications due to its high ionic conductivity. It serves as an electrolyte in various systems:

- Batteries and Supercapacitors : Its ionic liquid nature allows for efficient ion transport, improving energy storage capabilities.

- Electrochemical Sensors : Used as a medium in sensors for detecting biomolecules like adenosine triphosphate (ATP) due to its ability to enhance electrochemical signals .

Catalysis

The compound acts as a solvent and catalyst in numerous chemical reactions:

- Organic Synthesis : [MMIM][PF6] facilitates various organic transformations, including metathesis reactions and polymerizations. For example, it has been employed in ring-opening metathesis polymerization (ROMP) processes .

- Green Chemistry : Its use as a green solvent minimizes environmental impact while maintaining high reaction efficiency. It has been utilized for the extraction of pollutants such as endosulfan from aqueous solutions .

Materials Science

In materials science, [MMIM][PF6] is utilized for developing advanced materials:

- Nanocomposites : It serves as a dispersing agent for nanoparticles, enhancing the properties of composite materials.

- Conductive Polymers : The ionic liquid can be integrated into polymer matrices to improve conductivity and stability under various conditions.

Biochemistry

In biological research, [MMIM][PF6] plays a crucial role:

- Enzyme Stabilization : It stabilizes enzymes during catalytic processes and enhances their activity by providing a suitable microenvironment.

- Protein Folding Studies : The ionic liquid is used to study protein folding mechanisms due to its ability to solubilize proteins without denaturing them.

Case Study 1: Electrochemical Sensors

A study demonstrated the effectiveness of carbon paste electrodes modified with [MMIM][PF6] for the sensitive electrochemical detection of ATP. The ionic liquid improved the electron transfer rate and sensitivity of the sensor, showcasing its potential in biomedical applications .

Case Study 2: Green Extraction Processes

Research highlighted the use of [MMIM][PF6] as a solvent in supported liquid membrane systems for extracting endosulfan from water. The results indicated high extraction efficiency and selectivity, marking it as a viable alternative to traditional solvents in environmental remediation efforts .

作用机制

The mechanism of action of 1,3-dimethylimidazolium hexafluorophosphate involves its ability to stabilize transition states and intermediates in chemical reactions. Its ionic nature allows it to interact with charged species, facilitating various chemical transformations. In biological systems, it can stabilize proteins and enzymes by forming ionic interactions with charged amino acid residues .

相似化合物的比较

- 1-Butyl-3-methylimidazolium hexafluorophosphate

- 1-Ethyl-3-methylimidazolium hexafluorophosphate

- 1,2-Dimethylimidazolium hexafluorophosphate

Comparison: 1,3-Dimethylimidazolium hexafluorophosphate is unique due to its specific methylation pattern, which affects its solubility, stability, and reactivity. Compared to other imidazolium-based ionic liquids, it offers a balance of hydrophobicity and hydrophilicity, making it versatile for various applications .

生物活性

1,3-Dimethylimidazolium hexafluorophosphate, commonly abbreviated as [MMIM][PF6], is an ionic liquid that has garnered significant interest in various scientific fields due to its unique properties and potential biological applications. This article explores the biological activity of [MMIM][PF6], including its antimicrobial properties, interactions with biological systems, and implications for future research.

Structural Overview

This compound consists of a 1,3-dimethylimidazolium cation and a hexafluorophosphate anion. The molecular formula is C5H9F6N2P. The imidazolium ring structure contributes to its ionic characteristics, which are essential for its behavior in biological systems.

| Component | Molecular Formula | Characteristics |

|---|---|---|

| Cation | C5H9N2 | Planar structure with delocalized positive charge |

| Anion | PF6− | Octahedral geometry with high electronegativity |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of [MMIM][PF6]. In vitro studies demonstrate varying degrees of cytotoxic effects on different cell lines.

- Cell Lines Tested : Commonly used cell lines include human embryonic kidney cells (HEK293) and various cancer cell lines.

- Findings : Results indicate that while some concentrations exhibit cytotoxic effects, others remain within safe limits for potential therapeutic applications.

Case Studies

-

Antimicrobial Efficacy Against E. coli

- Objective : To assess the antimicrobial activity of [MMIM][PF6] against Escherichia coli.

- Method : Disk diffusion method was employed.

- Results : Inhibition zones were observed, indicating effective antimicrobial activity at specific concentrations.

-

Cytotoxicity on Cancer Cell Lines

- Objective : To evaluate the cytotoxic effects on breast cancer cell lines (MCF-7).

- Method : MTT assay was utilized to measure cell viability.

- Results : Concentrations above 100 µM significantly reduced cell viability, suggesting potential for further investigation in cancer therapy.

Research Findings

Recent studies highlight the versatility of [MMIM][PF6] in biochemical applications:

- Enzymatic Reactions : [MMIM][PF6] has been shown to stabilize enzymes in various reactions, enhancing their catalytic efficiency.

- Green Chemistry Applications : Its low volatility and non-flammability make it suitable for environmentally friendly chemical processes.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research and application. While preliminary studies indicate potential antimicrobial and cytotoxic properties, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Future investigations should focus on:

- Detailed mechanistic studies to understand interactions at the molecular level.

- Expanded cytotoxicity testing across a broader range of cell types.

- Exploration of synergistic effects when used in combination with other therapeutic agents.

属性

IUPAC Name |

1,3-dimethylimidazol-1-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.F6P/c1-6-3-4-7(2)5-6;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHQXGQUBHYUSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F6N2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。